Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog
3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL exhibits a calculated LogP value of 1.9775, which is approximately 0.8 log units higher than the unsubstituted imidazo[1,2-a]pyridin-8-ol (estimated LogP ~1.2) . This difference is attributed to the difluoromethyl group's lipophilic contribution, which enhances membrane permeability and potential oral bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.9775 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-8-ol (unsubstituted) estimated LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +0.8 |
| Conditions | In silico prediction (Leyan.com computational data) |
Why This Matters
Higher LogP indicates improved passive membrane diffusion and potential for better oral absorption, a critical factor in selecting compounds for lead optimization.
- [1] Gao J, Liu Z, Guo X, Wu L, Chen Z, Yang K. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules. 2023;28(22):7522. View Source
